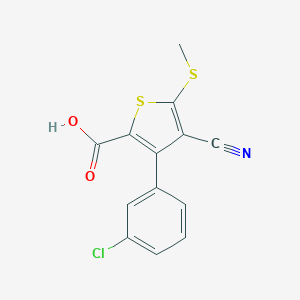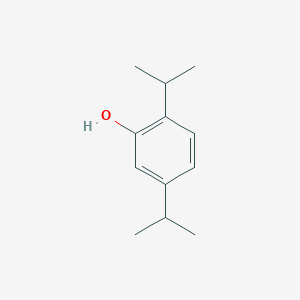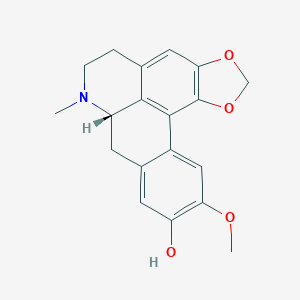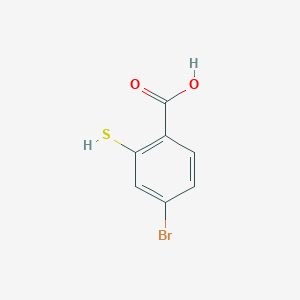
Boc-(phe-phe)4-och3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(Phe-Phe)4-OCH3 is a peptide that has been extensively studied for its potential applications in drug development. It belongs to the class of tetrapeptide derivatives that have been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of Boc-(Phe-Phe)4-OCH3 is not fully understood. However, it is believed to exhibit its antiviral activity by blocking the entry of the virus into host cells. The peptide has been found to bind to the CD4 receptor on the surface of host cells, preventing the virus from binding to the receptor. It has also been found to inhibit the fusion of the virus with the host cell membrane. The antibacterial activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to disrupt the bacterial cell membrane. The peptide has been found to induce membrane depolarization and permeabilization, leading to bacterial death. The anticancer activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Boc-(Phe-Phe)4-OCH3 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells. The peptide has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its ability to exhibit antiviral, antibacterial, and anticancer properties. The peptide is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, the limitations of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its potential toxicity and lack of specificity. The peptide has been found to exhibit cytotoxicity at high concentrations, making it difficult to use in vivo. In addition, the peptide has been found to exhibit non-specific binding to other proteins, making it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on Boc-(Phe-Phe)4-OCH3. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and specificity. In addition, future research could focus on developing novel drug delivery systems for Boc-(Phe-Phe)4-OCH3 to improve its bioavailability and reduce its toxicity. Finally, future research could focus on testing the efficacy of Boc-(Phe-Phe)4-OCH3 in vivo and in clinical trials for various diseases.
Synthesemethoden
The synthesis of Boc-(Phe-Phe)4-OCH3 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of Boc-(Phe-Phe)4-OCH3 involves the coupling of four phenylalanine residues using a Boc-protecting group on the N-terminus and a methoxy group on the C-terminus. The final product is obtained by deprotecting the Boc group and cleaving the peptide from the solid support.
Wissenschaftliche Forschungsanwendungen
Boc-(Phe-Phe)4-OCH3 has been extensively studied for its potential applications in drug development. It has been found to exhibit antiviral, antibacterial, and anticancer properties. The peptide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the entry of the virus into host cells. It has also been found to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
123218-80-4 |
|---|---|
Produktname |
Boc-(phe-phe)4-och3 |
Molekularformel |
C78H84N8O11 |
Molekulargewicht |
1309.5 g/mol |
IUPAC-Name |
methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |
InChI-Schlüssel |
YFCOYYDBFABBNN-JZROATSGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
Sequenz |
FFFFFFFF |
Synonyme |
Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




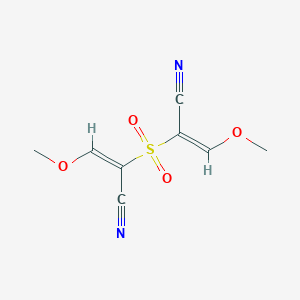

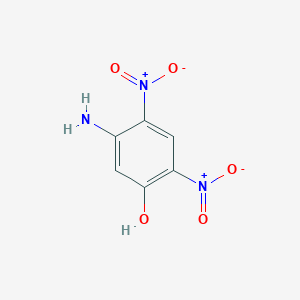
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
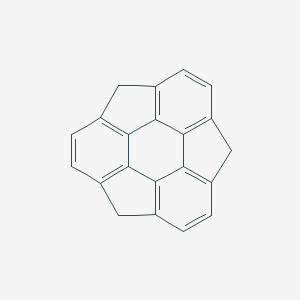


![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
